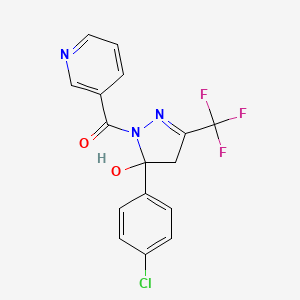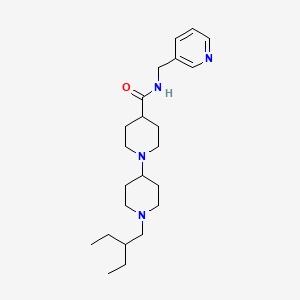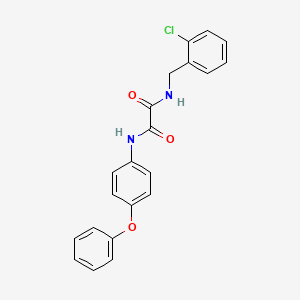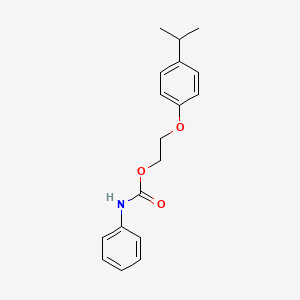![molecular formula C27H18N2O3 B5206393 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5206393.png)
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, also known as BNP, is a synthetic compound with potential applications in scientific research. BNP has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to generate singlet oxygen upon irradiation with light, making it a potential photosensitizer for PDT. 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been shown to react with ROS, making it a potential fluorescent probe for their detection. Additionally, 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to induce apoptosis in tumor cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to have a cytotoxic effect on cancer cells, while having minimal toxicity to normal cells. 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been shown to induce the production of ROS in cancer cells, leading to oxidative stress and apoptosis. Additionally, 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to inhibit the growth of tumors in vivo, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several advantages for lab experiments, including its low toxicity to normal cells, its ability to generate singlet oxygen upon irradiation with light, and its potential as a fluorescent probe for the detection of ROS. However, 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione also has some limitations, including its limited solubility in aqueous solutions and its potential for photobleaching.
Orientations Futures
There are several potential future directions for 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione research, including the development of more efficient synthesis methods, the investigation of 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a potential anti-cancer agent in vivo, and the development of 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione-based fluorescent probes for the detection of ROS in vivo. Additionally, the use of 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a photosensitizer for PDT could be further explored, potentially leading to the development of more effective cancer treatments.
Méthodes De Synthèse
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione can be synthesized using a variety of methods, including the reaction of 2-naphthol with benzylamine, followed by oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The resulting product is purified using column chromatography, yielding 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione as a yellow powder.
Applications De Recherche Scientifique
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a photosensitizer for photodynamic therapy (PDT). 7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been investigated for its anti-tumor activity in vitro and in vivo.
Propriétés
IUPAC Name |
7-(benzylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-26-17-10-4-5-11-18(17)27(31)24-23(26)20(28-15-16-8-2-1-3-9-16)14-22-25(24)29-19-12-6-7-13-21(19)32-22/h1-14,28-29H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCCIUHYMXOFLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC=C6O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzylamino)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5206315.png)

![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5206327.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-hydroxybenzyl)-3-piperidinol](/img/structure/B5206361.png)
![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)
![4-({[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5206379.png)
![ethyl 2-[(N-butyl-N-ethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5206382.png)
![methyl 2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5206386.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5206414.png)